molecular formula C9H8F3N3O6S2 B14757626 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide CAS No. 393-21-5

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide

Cat. No.: B14757626
CAS No.: 393-21-5
M. Wt: 375.3 g/mol
InChI Key: FBNXAROHEIKWIV-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with sulfonamide and trifluoromethyl groups.

Preparation Methods

The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide stands out due to its unique structural features and diverse applications. Similar compounds include other benzothiadiazine derivatives, which may have different substituents and functional groups. The presence of the trifluoromethyl and sulfonamide groups in this compound contributes to its distinct properties and reactivity .

Properties

CAS No.

393-21-5

Molecular Formula

C9H8F3N3O6S2

Molecular Weight

375.3 g/mol

IUPAC Name

1,1-dioxo-7-sulfamoyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid

InChI

InChI=1S/C9H8F3N3O6S2/c10-9(11,12)3-1-4-6(2-5(3)22(13,18)19)23(20,21)15-7(14-4)8(16)17/h1-2,7,14-15H,(H,16,17)(H2,13,18,19)

InChI Key

FBNXAROHEIKWIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(NS2(=O)=O)C(=O)O)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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